Methylbicyclophosphate
Overview
Description
Methylbicyclophosphate is a highly reactive organophosphorus compound characterized by its bicyclic structure. It is known for its potent inhibitory effects on acetylcholinesterase, classifying it as a nerve agent. Despite its toxicity, it has various applications in research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylbicyclophosphate is typically synthesized by reacting phosphorus trichloride with diethyl ketone in the presence of catalytic amounts of dimethylformamide or triethylamine. The reaction proceeds through the initial attack of the oxygen atom of the ketone on the phosphorus atom of phosphorus trichloride, followed by the elimination of hydrogen chloride.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety measures due to the compound’s reactivity and toxicity.
Chemical Reactions Analysis
Types of Reactions: Methylbicyclophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorylated products.
Substitution: It reacts with nucleophiles due to the electrophilic nature of the phosphorus atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines, alcohols, and thiols are frequently used under mild to moderate conditions.
Major Products: The major products formed from these reactions include phosphorylated organic compounds and various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methylbicyclophosphate has several applications in scientific research:
Chemistry: It is used as a phosphorylating agent in the synthesis of organic compounds.
Biology: The compound is utilized in the modification of biomolecules such as proteins and nucleic acids.
Medicine: Research into its inhibitory effects on acetylcholinesterase contributes to the development of treatments for conditions like Alzheimer’s disease.
Industry: It is employed in the production of certain pesticides and chemical warfare agents.
Mechanism of Action
Methylbicyclophosphate exerts its effects primarily through the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, this compound causes an accumulation of acetylcholine, leading to continuous stimulation of muscles, glands, and central nervous system functions. This mechanism is similar to that of other organophosphorus nerve agents.
Comparison with Similar Compounds
Sarin: Another organophosphorus compound with potent acetylcholinesterase inhibitory effects.
Tabun: Similar in structure and function, used as a chemical warfare agent.
Parathion: An organophosphorus pesticide with similar inhibitory effects on acetylcholinesterase.
Uniqueness: Methylbicyclophosphate is unique due to its bicyclic structure, which imparts distinct reactivity and stability compared to other organophosphorus compounds. This structural feature makes it particularly useful in specific synthetic applications and research contexts.
Properties
IUPAC Name |
4-methyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9O4P/c1-5-2-7-10(6,8-3-5)9-4-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOXVQTUPVKLTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12COP(=O)(OC1)OC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90932447 | |
Record name | 4-Methyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-89-4, 64049-51-0 | |
Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-methyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1449-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl bicyclophosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449894 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-, cyclic phosphate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064049510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90932447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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